3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride
Overview
Description
3-(Chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloromethyl group, a cyclopropyl group, and a triazole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride typically involves multiple steps, starting with the formation of the triazole ring. One common method is the cyclization of hydrazine derivatives with chloroacetic acid in the presence of a suitable catalyst. The reaction conditions include heating the mixture under reflux to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and purity of the final product. The process involves careful control of reaction parameters such as temperature, pressure, and reaction time to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The triazole ring can be reduced to form a corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or their derivatives.
Reduction: Formation of amines.
Substitution: Formation of various functionalized derivatives.
Scientific Research Applications
This compound finds applications in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: The compound is explored for its potential medicinal properties, including its use as an antimicrobial agent and in cancer research.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
4-Methyl-5-cyclopropyl-4H-1,2,4-triazole: Lacks the chloromethyl group.
3-(Chloromethyl)-4H-1,2,4-triazole: Lacks the cyclopropyl group.
5-Cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride: Lacks the chloromethyl group.
Uniqueness: 3-(Chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride is unique due to the presence of both the chloromethyl and cyclopropyl groups, which confer distinct chemical properties and reactivity compared to its similar compounds.
Properties
IUPAC Name |
3-(chloromethyl)-5-cyclopropyl-4-methyl-1,2,4-triazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3.ClH/c1-11-6(4-8)9-10-7(11)5-2-3-5;/h5H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUOKWTVVPIMBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CC2)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251923-59-7 | |
Record name | 4H-1,2,4-Triazole, 3-(chloromethyl)-5-cyclopropyl-4-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1251923-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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